molecular formula C19H13NO2 B12601815 Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl- CAS No. 650636-40-1

Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl-

Cat. No.: B12601815
CAS No.: 650636-40-1
M. Wt: 287.3 g/mol
InChI Key: IOPUTPSIFHVFSD-UHFFFAOYSA-N
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Description

Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl- is a complex organic compound that belongs to the class of arene ring-fused furans. These compounds are known for their significant biological and pharmacological activities. The structure of this compound includes a methanone group attached to a 1-aminonaphtho[2,1-b]furan-2-yl and a phenyl group, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl- typically involves the annulation of naphthols with various reagents. Common synthetic methods include:

    Cycloaddition Reactions: These reactions involve the combination of two or more unsaturated molecules to form a cyclic product. For example, [3 + 2] and [4 + 1] cycloaddition reactions are commonly used.

    Friedel-Crafts Acylation: This method involves the acylation of aromatic compounds using acyl chlorides in the presence of a Lewis acid catalyst.

    Wittig Reaction: This reaction involves the formation of alkenes from aldehydes or ketones using phosphonium ylides.

    Claisen Rearrangement: This is a pericyclic reaction that involves the rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits significant biological activity, making it a valuable tool for studying biological processes and developing new pharmaceuticals.

    Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl (phenyl)methanone: This compound shares a similar structure but lacks the aminonaphtho group.

    Naphtho[2,1-b]furan Derivatives: These compounds have a similar naphthofuran core but may have different substituents.

Uniqueness

Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl- is unique due to the presence of the aminonaphtho group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

650636-40-1

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

(1-aminobenzo[e][1]benzofuran-2-yl)-phenylmethanone

InChI

InChI=1S/C19H13NO2/c20-17-16-14-9-5-4-6-12(14)10-11-15(16)22-19(17)18(21)13-7-2-1-3-8-13/h1-11H,20H2

InChI Key

IOPUTPSIFHVFSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC4=CC=CC=C43)N

Origin of Product

United States

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